molecular formula C15H27N7O5 B12904744 Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 506416-16-6

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12904744
CAS No.: 506416-16-6
M. Wt: 385.42 g/mol
InChI Key: WIPGFQLMCHSQEV-UWVGGRQHSA-N
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Description

(S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an aminoacetamido group, and a guanidinopentanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Aminoacetamido Group: This step involves the reaction of the intermediate with aminoacetic acid derivatives under controlled conditions.

    Attachment of the Guanidinopentanoic Acid Moiety: This final step involves coupling reactions using guanidine derivatives and pentanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound can be utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Triple Bond Compounds: Compounds featuring triple bonds, such as acetylene and cyanogen.

    Schiff Base Conjugated-Palladium Complexes: Compounds with potential anticancer applications.

Uniqueness

(S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

506416-16-6

Molecular Formula

C15H27N7O5

Molecular Weight

385.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H27N7O5/c16-7-11(23)20-8-12(24)22-6-2-4-10(22)13(25)21-9(14(26)27)3-1-5-19-15(17)18/h9-10H,1-8,16H2,(H,20,23)(H,21,25)(H,26,27)(H4,17,18,19)/t9-,10-/m0/s1

InChI Key

WIPGFQLMCHSQEV-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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